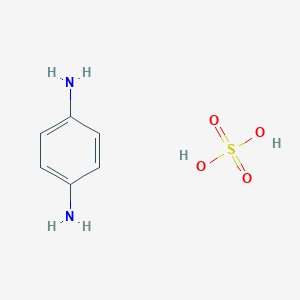

p-Phenylenediamine sulfate

Description

Properties

IUPAC Name |

benzene-1,4-diamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2.H2O4S/c7-5-1-2-6(8)4-3-5;1-5(2,3)4/h1-4H,7-8H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFPKLWVNKAMAPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

106-50-3 (Parent) | |

| Record name | 1,4-Benzenediamine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016245775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6066028 | |

| Record name | p-Phenylenediamine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white solid; [MSDSonline] | |

| Record name | 1,4-Benzenediamine sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7250 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16245-77-5 | |

| Record name | 1,4-Benzenediamine, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16245-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenediamine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016245775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Phenylenediamine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-1,4-diammonium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-PHENYLENEDIAMINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7IGM30961 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-BENZENEDIAMINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6256 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

p-Phenylenediamine sulfate synthesis from p-nitroaniline

An In-depth Technical Guide to the Synthesis of p-Phenylenediamine (B122844) Sulfate (B86663) from p-Nitroaniline

Introduction

p-Phenylenediamine (PPD) is a crucial organic intermediate widely utilized in the production of high-performance polymers such as aramids, as well as in the formulation of antioxidants, azo dyes, and hair colorants.[1][2] For many applications, particularly in the dye industry and for laboratory use, PPD is converted to its sulfate salt to improve stability, as the free amine is susceptible to air oxidation, which can cause samples to darken.[1][3]

This technical guide provides a comprehensive overview of the synthesis of p-Phenylenediamine sulfate, starting from the common precursor p-nitroaniline. The process involves two primary stages: the reduction of the nitro group of p-nitroaniline to form p-phenylenediamine, followed by the conversion of the resulting diamine into its sulfate salt. This document details two prominent methods for the initial reduction step: the classic Bechamp reduction using iron and a more modern catalytic hydrogenation approach, offering high yields and purity.

Stage 1: Synthesis of p-Phenylenediamine from p-Nitroaniline

The conversion of p-nitroaniline to p-phenylenediamine is a reduction reaction that targets the nitro group (-NO₂) and converts it into a primary amine group (-NH₂).

Method A: Bechamp Reduction using Iron Powder

This is a traditional and reliable method for the reduction of aromatic nitro compounds. It utilizes iron powder in the presence of a mineral acid, such as hydrochloric acid, which generates ferrous chloride (FeCl₂) in situ to act as the primary reducing agent.

Experimental Protocol:

-

Charge a reaction vessel with 150 mL of water and heat to approximately 95 °C.[4]

-

Add 100 g of p-nitroaniline to the heated water.[4]

-

Gradually add 5 mL of concentrated hydrochloric acid followed by approximately 100 g of fine iron powder. The addition should be controlled to prevent excessive frothing; cooling may be necessary to regulate the reaction.[4]

-

Continue the reaction, monitoring the progress by spotting the solution on filter paper. The reaction is complete when the yellow color of p-nitroaniline is no longer visible.[4]

-

Once the reduction is complete, add a solution of sodium carbonate until the mixture is alkaline to neutralize the acid.[4]

-

Boil the alkaline mixture and filter it while hot to remove the iron residue and iron oxides.[4]

-

Concentrate the filtrate by evaporation until p-phenylenediamine base begins to crystallize.[4]

-

Cool the solution to complete crystallization, collect the product by filtration, and dry. The expected yield is approximately 80% of the theoretical value.[4]

Data Summary: Bechamp Reduction

| Parameter | Value | Reference |

|---|---|---|

| Reactants | ||

| p-Nitroaniline | 100 g | [4] |

| Iron Powder | ~100 g | [4] |

| Water | 150 mL | [4] |

| Conc. Hydrochloric Acid | 5 mL | [4] |

| Reaction Conditions | ||

| Temperature | 95 °C | [4] |

| Work-up | Addition of Sodium Carbonate | [4] |

| Outcome |

| Theoretical Yield | 80% (approx. 60 g) |[4] |

Process Workflow: Bechamp Reduction

Method B: Catalytic Hydrogenation

Catalytic hydrogenation is a cleaner, more efficient industrial method that offers higher yields and purity. This process involves the reaction of p-nitroaniline with hydrogen gas under pressure in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.

Experimental Protocol (Example using Pd/C):

-

Charge a 2000 mL autoclave with 250 g of p-nitroaniline, 200 mL of methanol (B129727), 100 mL of water, and 0.3 g of palladium-on-carbon catalyst.[5]

-

Seal the autoclave and purge the system by pressurizing with nitrogen and venting (repeat 5 times), followed by the same procedure with hydrogen gas.[5]

-

Heat the mixture to 100 °C and pressurize with hydrogen to initiate the reaction. Maintain the pressure by continuously feeding hydrogen as it is consumed.[5]

-

The reaction is complete when hydrogen uptake ceases.[5]

-

Cool the autoclave to room temperature and purge with nitrogen (3 times) to remove excess hydrogen.[5]

-

Filter the reaction mixture to recover the catalyst, which can be recycled.[5]

-

Recover the methanol from the filtrate by distillation. The remaining product is high-purity p-phenylenediamine.[5]

Data Summary: Catalytic Hydrogenation

| Parameter | Example 1 (Pd/C) | Example 2 (Raney Ni) | Reference |

|---|---|---|---|

| Reactants | |||

| p-Nitroaniline | 250 g | 250 g | [5] |

| Solvent | 200 mL Methanol, 100 mL Water | 100 mL Methanol, 400 mL Water | [5] |

| Catalyst | 0.3 g Pd/C | 3 g Raney Nickel | [5] |

| Reaction Conditions | |||

| Temperature | 100 °C | 120 °C | [5] |

| Pressure | Maintained with H₂ | Maintained with H₂ | [5] |

| Outcome | |||

| Purity (GC) | 99.89% | 99.92% | [5] |

| Yield | 99.2% (194.1 g) | 98.5% (192.7 g) |[5] |

Process Workflow: Catalytic Hydrogenation

Stage 2: Synthesis of this compound

Once p-phenylenediamine (free base) is obtained, it is converted to its sulfate salt. This is an acid-base reaction where the amine groups of PPD are protonated by sulfuric acid, forming a stable salt that readily precipitates from a suitable organic solvent.

Experimental Protocol:

-

In a reaction vessel, dissolve the purified p-phenylenediamine base in a suitable solvent, such as isopropanol (B130326).[6][7]

-

While stirring, slowly and carefully add a stoichiometric amount of concentrated sulfuric acid to the solution. The reaction is exothermic, and the temperature should be maintained below 50 °C during the addition.[7]

-

After the acid addition is complete, heat the mixture, for instance, to 70-75 °C for a period of 1-3 hours to ensure complete salt formation.[7]

-

Cool the mixture to below 30 °C and continue stirring for at least one hour to promote complete precipitation of the sulfate salt.[7]

-

Collect the precipitated this compound by vacuum filtration.[6]

-

Wash the collected solid with cold isopropanol or another suitable solvent to remove any unreacted starting materials or impurities.[6]

-

Dry the final product under vacuum at a temperature below 80 °C.[7]

Data Summary: Salt Formation

| Parameter | Value | Reference |

|---|---|---|

| Reactants | ||

| p-Phenylenediamine | 1.0 equivalent | [6][7] |

| Sulfuric Acid (Conc.) | ~0.5 equivalents* | [6] |

| Solvent | Isopropanol | [6][7] |

| Reaction Conditions | ||

| Acid Addition Temp. | < 50 °C | [7] |

| Reaction Temp. | 70 - 75 °C | [7] |

| Reaction Time | 1 - 3 hours | [7] |

| Crystallization Temp. | < 30 °C | [7] |

| Outcome | ||

| Product | This compound | |

| Appearance | White to off-white crystalline solid | [8] |

*Note: The stoichiometry is typically a 2:1 ratio of the diamine to sulfuric acid.[6]

Overall Synthesis Workflow

Purification and Characterization

The intermediate p-phenylenediamine base can be purified before salt formation. Common methods include recrystallization from hot water, often with the addition of activated charcoal to remove colored impurities, or by vacuum distillation.[9][10] The final this compound product is typically of high purity after precipitation and washing, but can be further purified by recrystallization from an appropriate solvent system if necessary. Characterization of the final product can be performed using standard analytical techniques such as melting point determination, FTIR, and elemental analysis to confirm its identity and purity.

References

- 1. p-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. cir-safety.org [cir-safety.org]

- 4. prepchem.com [prepchem.com]

- 5. CN102701995A - Preparation method of p-phenylene diamine - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. US6160179A - Method of producing 4-nitro-m-phenylenediamine sulfate - Google Patents [patents.google.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. researchgate.net [researchgate.net]

- 10. DE2216117B2 - Process for the preparation of p-phenylenediamine - Google Patents [patents.google.com]

An In-depth Technical Guide on the Physicochemical Properties of p-Phenylenediamine Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of p-Phenylenediamine (B122844) sulfate (B86663) (CAS No. 16245-77-5). The information is curated for professionals in research and development, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.

Introduction

p-Phenylenediamine sulfate is the sulfate salt of p-phenylenediamine (PPD), an aromatic amine widely used as a primary intermediate in the formulation of permanent oxidative hair dyes and as a monomer in the synthesis of high-performance polymers like aramids. The addition of the sulfate counterion enhances the stability and water solubility of the parent compound, p-phenylenediamine, which is otherwise unstable and prone to oxidation when exposed to air. At room temperature, it typically presents as a white to off-white or pale yellow crystalline powder. Its primary function in cosmetology is to react with a coupling agent in the presence of an oxidizing agent (e.g., hydrogen peroxide) to form large, colored polymeric molecules within the hair cortex, resulting in a permanent color change.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These values are compiled from various chemical databases and safety data sheets.

| Property | Value | Source(s) |

| CAS Number | 16245-77-5 | |

| Molecular Formula | C₆H₁₀N₂O₄S | |

| Molecular Weight | 206.22 g/mol | |

| Appearance | White to off-white/beige crystalline powder. | |

| Odor | Faint amine-like odor. | |

| Melting Point | >300 °C | |

| Boiling Point | 267.40 °C (estimated for parent compound) | |

| Density | 1.353 g/cm³ (estimate) | |

| Vapor Pressure | 0.008170 mmHg @ 25 °C (estimate) |

| Property | Value | Source(s) |

| Water Solubility | Moderately soluble; 14,210 mg/L @ 25 °C (estimate) | |

| logP (o/w) | -0.684 (estimate) |

Experimental Protocols

Detailed experimental protocols for the determination of every physicochemical property are not always published. However, this section outlines established methodologies for the synthesis and analysis of p-phenylenediamine and its derivatives, which are fundamental to its characterization.

A common laboratory and industrial method for synthesizing the parent amine, p-phenylenediamine, is through the reduction of p-nitroaniline.

Protocol: Reduction of p-Nitroaniline with Iron

-

Reaction Setup: Heat 150 mL of water in a reaction vessel to 95 °C.

-

Addition of Reactants: Add 100 g of p-nitroaniline to the heated water, followed by 5 mL of concentrated hydrochloric acid.

-

Reduction: Gradually add approximately 100 g of fine iron powder. The addition should be controlled to prevent excessive frothing; external cooling may be necessary to regulate the exothermic reaction.

-

Monitoring: Continue the process until a spot test of the solution on filter paper no longer shows the yellow color of p-nitroaniline.

-

Neutralization and Filtration: Add a sodium carbonate solution until the mixture is alkaline. Boil the solution and then filter it hot to remove the iron residue.

-

Crystallization: Concentrate the filtrate by boiling off the excess water until the p-phenylenediamine base begins to crystallize upon cooling.

-

Isolation: Collect the crystals by filtration and dry them. This yields the p-phenylenediamine free base.

The this compound salt is then prepared by reacting the purified free base with sulfuric acid in an appropriate solvent.

Spectrophotometry is a common technique for quantifying p-phenylenediamine in commercial products like hair dyes. This method relies on a color-forming reaction.

Protocol: Quantification using Folin's Reagent

-

Standard Preparation: Accurately weigh 100 mg of pure this compound and dissolve it in 100 mL of 0.1 N NaOH to create a stock solution of 1 mg/mL. Perform serial dilutions to create working standards (e.g., 100 µg/mL and 10 µg/mL).

-

Sample Preparation: Prepare a sample of the hair dye product according to its matrix to extract the p-phenylenediamine, dissolving it in 0.1 N NaOH to a known concentration.

-

Reaction: To an aliquot of the standard or sample solution, add an alkaline solution of Folin's reagent.

-

Measurement: After a suitable incubation period for color development, measure the absorbance of the solution using a UV-Vis spectrophotometer. For the Folin's reagent method, the maximum absorbance is typically observed around 453 nm.

-

Quantification: Create a calibration curve by plotting the absorbance of the standards against their known concentrations. Use the linear regression equation from this curve to determine the concentration of this compound in the sample.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) provide high sensitivity and specificity for the determination of p-phenylenediamine.

Protocol: General HPLC Workflow

-

Sample Collection & Extraction: Air samples can be collected by drawing air through cassettes containing sulfuric acid-treated glass fiber filters. The filters are then extracted with an aqueous EDTA solution. Liquid or solid samples (like dyes) are dissolved and diluted in an appropriate solvent.

-

Chromatographic Separation: Inject the extracted sample into an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column).

-

Mobile Phase: Use a mobile phase gradient appropriate for separating aromatic amines.

-

Detection: Detect the analyte using a UV detector at a wavelength optimized for p-phenylenediamine.

-

Quantification: Compare the peak area of the analyte in the sample to the peak areas of known concentration standards to quantify the amount present.

For GC-MS analysis, a derivatization step is often required to improve the volatility and thermal stability of p-phenylenediamine. A common method involves reacting the analyte with benzaldehyde (B42025) to form a stable imine derivative before injection into the GC-MS system.

Key Pathways and Workflows

Visual diagrams help clarify complex processes. The following workflows are rendered using the DOT language to illustrate the synthesis of this compound and its mechanism of action in hair dyeing.

Caption: Workflow for the synthesis of this compound.

Caption: Oxidative pathway of p-Phenylenediamine in hair coloring.

Safety and Handling

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It is a known skin sensitizer (B1316253) and can cause allergic contact dermatitis.

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Do not get in eyes, on skin, or on clothing.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves (e.g., nitrile), and eye/face protection.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container. The compound is hygroscopic and should be protected from moisture.

-

Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.

-

Decomposition: Hazardous decomposition products include nitrogen oxides, carbon monoxide, carbon dioxide, and sulfur oxides.

An In-depth Technical Guide on the Crystal Structure Analysis of p-Phenylenediamine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Phenylenediamine sulfate (B86663) is a chemical compound of significant interest in various industrial applications, notably as a key component in the formulation of permanent hair dyes and as an intermediate in the synthesis of polymers. Understanding its solid-state structure is crucial for controlling its reactivity, stability, and physical properties. This technical guide provides a comprehensive overview of p-Phenylenediamine sulfate, with a focus on its crystal structure. Despite extensive searches of publicly available databases and scientific literature, detailed experimental data on the crystal structure of this compound, including unit cell parameters, bond lengths, and angles, could not be located. This guide, therefore, summarizes the available information on its properties, synthesis, and crystallization, and presents a generalized workflow for its crystal structure analysis.

Introduction

p-Phenylenediamine (PPD) is an aromatic amine that, in its sulfate salt form (this compound), exhibits properties that make it suitable for a range of applications. The addition of the sulfate group can enhance the compound's stability and solubility in aqueous solutions compared to its free base form.[1] The solid-state arrangement of ions in the crystal lattice dictates many of its bulk properties. X-ray crystallography is the definitive method for determining such a structure, providing precise measurements of atomic positions.

Physicochemical Properties

This compound is typically a white to off-white crystalline powder.[2] It is sparingly soluble in water.[2] General physicochemical properties are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀N₂O₄S | [2] |

| CAS Number | 16245-77-5 | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility in Water | Sparingly soluble | [2] |

Table 1: Physicochemical Properties of this compound

Experimental Protocols

Detailed experimental protocols for the synthesis and single-crystal growth of this compound are not extensively reported in the literature. However, a general procedure can be outlined based on standard organic salt formation and crystallization techniques.

3.1. Synthesis of this compound

A common method for the preparation of this compound involves the reaction of p-Phenylenediamine with sulfuric acid.

-

Materials:

-

p-Phenylenediamine

-

Sulfuric acid (concentrated)

-

Suitable solvent (e.g., isopropanol, water)

-

-

Procedure:

-

Dissolve purified p-Phenylenediamine in a suitable solvent, such as isopropanol.

-

Slowly add a stoichiometric amount of concentrated sulfuric acid to the solution while stirring.

-

The this compound salt will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid with a cold portion of the solvent to remove any unreacted starting materials.

-

Dry the final product under vacuum.

-

3.2. Crystallization for X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction requires careful control of the crystallization process.

-

Method 1: Slow Evaporation

-

Prepare a saturated solution of this compound in a suitable solvent (e.g., water or an alcohol-water mixture) at an elevated temperature.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature.

-

Cover the container with a perforated lid to allow for slow evaporation of the solvent over several days to weeks.

-

-

Method 2: Vapor Diffusion

-

Dissolve the this compound in a solvent in which it is readily soluble.

-

Place this solution in a small, open vial.

-

Place the vial inside a larger, sealed container that contains a small amount of an "anti-solvent" (a solvent in which the compound is poorly soluble but is miscible with the first solvent).

-

Over time, the anti-solvent vapor will diffuse into the solution, reducing the solubility of the compound and promoting the growth of single crystals.

-

3.3. Single-Crystal X-ray Diffraction (SC-XRD) Analysis

A standard workflow for the analysis of a suitable single crystal is depicted in the diagram below.

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Crystal Structure Data

As of the date of this publication, a definitive, publicly accessible crystal structure for this compound could not be identified. Searches of major crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a specific entry for this compound. While data for related structures, such as metal complexes of p-phenylenediamine, are available, the fundamental crystal structure of the simple sulfate salt remains to be published in the open literature.

Should this data become available, it would typically be presented in a format similar to Table 2.

| Parameter | Value (Hypothetical) |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | e.g., 10.123 |

| b (Å) | e.g., 5.456 |

| c (Å) | e.g., 14.789 |

| α (°) | e.g., 90 |

| β (°) | e.g., 95.12 |

| γ (°) | e.g., 90 |

| Volume (ų) | e.g., 812.3 |

| Z | e.g., 4 |

| Calculated Density (g/cm³) | e.g., 1.678 |

Table 2: Hypothetical Crystallographic Data for this compound

Logical Relationships in Synthesis

The synthesis of this compound is a straightforward acid-base reaction followed by precipitation. The logical relationship between the reactants and the product is illustrated below.

Figure 2: Logical relationship of reactants to product in the synthesis of this compound.

Conclusion

This technical guide has summarized the available information regarding the properties and synthesis of this compound. While the compound is of industrial importance, a detailed, publicly available analysis of its single-crystal structure is currently lacking. The experimental protocols and workflows presented here provide a roadmap for researchers aiming to determine this structure. The publication of the crystal structure of this compound would be a valuable addition to the chemical literature, providing a deeper understanding of its solid-state properties and behavior.

References

An In-depth Technical Guide to the Solubility of p-Phenylenediamine Sulfate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of p-phenylenediamine (B122844) sulfate (B86663) in various solvents. Due to the limited availability of quantitative data for p-phenylenediamine sulfate in organic solvents, this guide also includes relevant data for the free base, p-phenylenediamine, to offer a broader understanding of its solubility characteristics.

Introduction to p-Phenylenediamine and its Sulfate Salt

p-Phenylenediamine (PPD) is an organic compound with the formula C₆H₄(NH₂)₂. It is a white to light purple crystalline solid that can darken upon exposure to air.[1][2] PPD is a key intermediate in the production of various polymers, dyes, and as a component in hair coloring products.[1][3]

The sulfate salt, this compound (C₆H₈N₂·H₂SO₄), is formed by the reaction of p-phenylenediamine with sulfuric acid.[4] It typically appears as a white to off-white crystalline solid.[3][4] The salt form is often used in formulations, such as hair dyes, where stability and controlled reactivity are important.[1][5] The presence of the sulfate group significantly influences the compound's polarity and, consequently, its solubility profile, generally increasing its aqueous solubility compared to the free base.[1]

Solubility Data

Quantitative solubility data for this compound in organic solvents is not widely available in published literature. The available data primarily focuses on its aqueous solubility and the solubility of the free base, p-phenylenediamine, in various organic solvents.

Table 1: Quantitative Solubility of p-Phenylenediamine (Free Base) in Various Solvents

| Solvent | Solubility | Temperature (°C) |

| Water | 31 g/L | 20 |

| Ethanol | Soluble | Not Specified |

| Ether | Soluble | Not Specified |

| Benzene | Soluble | Not Specified |

| Chloroform | Soluble | Not Specified |

| Acetone | Soluble | Not Specified |

This data is compiled from multiple sources.[1][6]

Table 2: Solubility of this compound

| Solvent | Solubility | Temperature (°C) |

| Water | 3.706 g/L | 30 |

| Organic Solvents | Data not available | Not Specified |

Aqueous solubility data from ChemicalBook.[7] For many organic solvents, safety data sheets and other literature state that solubility data is not available.

Qualitative Observations and Data for Related Compounds:

-

This compound is described as moderately or sparingly soluble in water.[4]

-

N,N-Diethyl-p-phenylenediamine sulfate , a related compound, is soluble in water and alcohol.[8] Another source indicates a high water solubility of 100 mg/mL for this derivative.[9]

-

The synthesis of N-phenyl-p-phenylenediamine sulfate involves its precipitation from isopropanol, suggesting low solubility in this solvent.[10]

-

For N,N-Diethyl-p-phenylenediamine Sulfate , a solubility of ≥ 100 mg/mL in DMSO has been reported.[11]

The significant difference in polarity between the free base and its sulfate salt suggests that the solubility of this compound in non-polar organic solvents is likely to be low.

Experimental Protocol for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent (HPLC grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended, and preliminary experiments should be conducted to determine the time required to reach a solubility plateau.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the suspension to settle for a period (e.g., 2-4 hours) at the constant temperature.

-

Carefully withdraw a sample of the supernatant using a pipette. To avoid drawing up solid particles, the pipette tip can be fitted with a filter or cotton plug.

-

Immediately filter the collected supernatant through a syringe filter (pre-equilibrated at the experimental temperature) to remove any remaining solid particles.

-

Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

Analyze the standard solutions and the diluted sample solution using a calibrated HPLC-UV or UV-Vis spectrophotometry method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample by interpolating its analytical signal on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the organic solvent using the following formula, taking into account the dilution factor:

Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor

-

Workflow for Solubility Determination

Factors Influencing Solubility

The solubility of this compound is influenced by several factors:

-

Solvent Polarity: As a salt, this compound is a polar compound. It is expected to have higher solubility in polar solvents and lower solubility in non-polar solvents, following the "like dissolves like" principle.

-

Temperature: The dissolution of solids in liquids is typically an endothermic process, meaning that solubility generally increases with temperature.[3]

-

pH: In aqueous solutions, the pH can affect the equilibrium between the sulfate salt and the free base, which in turn can influence solubility.[3]

-

Crystal Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities.

Conclusion

While there is a notable lack of quantitative data on the solubility of this compound in organic solvents, this guide provides the most current and relevant information available. The provided data for the free base, p-phenylenediamine, offers a useful reference point for researchers. The generalized experimental protocol for solubility determination can be adapted for specific laboratory needs. Further research is warranted to systematically determine the solubility of this compound in a wider range of organic solvents to support its various applications in research and industry.

References

- 1. cir-safety.org [cir-safety.org]

- 2. P-Phenylenediamine | C6H4(NH2)2 | CID 7814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Page loading... [wap.guidechem.com]

- 5. cosmeticsinfo.org [cosmeticsinfo.org]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. This compound CAS#: 16245-77-5 [amp.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. N,N-Diethyl-p-phenylenediamine sulfate - CAS-Number 6283-63-2 - Order from Chemodex [chemodex.com]

- 10. benchchem.com [benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Thermal Decomposition of p-Phenylenediamine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available literature does not provide an exhaustive analysis of the specific thermal decomposition pathway of pure p-phenylenediamine (B122844) sulfate (B86663). This guide is constructed based on established principles of thermal analysis, the known chemistry of aromatic amines and sulfate salts, and standard analytical methodologies. The quantitative data presented is illustrative and intended to reflect expected behavior based on the analysis of structurally similar compounds.

Introduction

p-Phenylenediamine sulfate is an aromatic amine salt with applications in various industrial processes, including as a precursor in the synthesis of polymers and dyes. An understanding of its thermal stability and decomposition characteristics is crucial for safe handling, process optimization, and predicting degradation pathways under thermal stress. This technical guide provides a comprehensive overview of the expected thermal behavior of this compound, detailed experimental protocols for its analysis, and a proposed decomposition pathway.

The thermal decomposition of this compound is anticipated to be a multi-stage process involving the initial loss of the sulfate group followed by the degradation of the p-phenylenediamine moiety. The primary gaseous byproducts expected from its complete decomposition include oxides of sulfur (SOx), oxides of nitrogen (NOx), carbon monoxide (CO), and carbon dioxide (CO2).

Thermal Analysis Data

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) | Associated Process |

| Stage 1 | ~250 | ~280 | ~47% | Decomposition and volatilization of the sulfate group as SOx and H₂O. |

| Stage 2 | ~350 | ~450 | ~53% | Decomposition of the p-phenylenediamine backbone, yielding NOx, CO, CO₂, and char residue. |

Experimental Protocols for Thermal Analysis

To characterize the thermal decomposition of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

3.1.1 Instrumentation and Consumables

-

Instrument: A calibrated thermogravimetric analyzer with a high-precision balance.

-

Crucibles: Alumina or platinum crucibles are recommended due to their high-temperature stability and inertness.

-

Purge Gas: High-purity nitrogen (99.999%) for an inert atmosphere or air for an oxidative atmosphere, with a typical flow rate of 20-50 mL/min.

3.1.2 Sample Preparation

-

Ensure the this compound sample is a fine, homogeneous powder to facilitate uniform heat distribution.

-

Accurately weigh 5-10 mg of the sample into a tared TGA crucible.

3.1.3 Instrument Parameters

-

Initial Equilibration: Equilibrate the furnace at 30 °C for 5 minutes.

-

Heating Program: Increase the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. This rate provides a good balance between resolution and experiment duration.

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, providing information on phase transitions such as melting and decomposition.

3.2.1 Instrumentation and Consumables

-

Instrument: A calibrated differential scanning calorimeter.

-

Pans: Aluminum or gold-plated pans, hermetically sealed to contain any evolved gases.

-

Purge Gas: High-purity nitrogen (99.999%) at a typical flow rate of 20-50 mL/min.

3.2.2 Sample Preparation

-

Accurately weigh 2-5 mg of the fine this compound powder into a DSC pan.

-

Hermetically seal the pan to ensure a closed system.

3.2.3 Instrument Parameters

-

Initial Equilibration: Equilibrate the DSC cell at 30 °C for 5 minutes.

-

Heating Program: Ramp the temperature from 30 °C to a temperature beyond the final decomposition point observed in TGA (e.g., 500 °C) at a heating rate of 10 °C/min.

-

Reference: An empty, hermetically sealed pan should be used as a reference.

-

Data Acquisition: Record the differential heat flow between the sample and the reference pan as a function of temperature.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates a standard workflow for the thermal characterization of an aromatic amine salt.

Caption: Workflow for the Thermal Analysis of Aromatic Amine Salts.

Proposed Thermal Decomposition Pathway of this compound

This diagram illustrates a plausible, though not experimentally verified, decomposition pathway for this compound under inert thermal conditions.

Caption: Proposed Thermal Decomposition Pathway of this compound.

Conclusion

The thermal decomposition of this compound is a critical aspect of its material properties, influencing its stability and safe application. While specific experimental data is sparse, this guide provides a robust framework for its investigation using standard thermal analysis techniques. The detailed protocols for TGA and DSC, along with the illustrative data and proposed decomposition pathway, offer a solid foundation for researchers and professionals in the field. It is strongly recommended that experimental studies be conducted to validate and expand upon the information presented herein.

Spectroscopic Characterization of p-Phenylenediamine Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic methods used to characterize p-Phenylenediamine (B122844) sulfate (B86663). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with this compound. This document details the expected spectroscopic data and provides comprehensive experimental protocols for various analytical techniques.

Introduction

p-Phenylenediamine (PPD) and its salts, including p-Phenylenediamine sulfate, are widely used in the chemical industry, primarily as components of hair dyes and as intermediates in the production of polymers and other organic compounds.[1][2] Given its widespread use and potential health risks, including skin sensitization and other toxic effects, rigorous characterization of this compound is essential for quality control, safety assessment, and research purposes.[3][4] Spectroscopic techniques are fundamental tools for elucidating the structure and confirming the identity and purity of this compound.

This guide covers the key spectroscopic techniques for the characterization of this compound: Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties

This compound is the salt formed from the reaction of p-phenylenediamine with sulfuric acid. It typically appears as a white to off-white crystalline solid and is soluble in water.[5][6] The formation of the sulfate salt involves the protonation of one or both of the amino groups of the p-phenylenediamine molecule.

Molecular Formula: C₆H₈N₂·H₂SO₄[5] Molecular Weight: 206.24 g/mol (calculated from the free base and sulfuric acid)

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from the spectroscopic analysis of p-Phenylenediamine. It is important to note that much of the available detailed spectroscopic data is for the free base, p-phenylenediamine. The data for the sulfate salt will be influenced by the protonation of the amine groups, and these expected effects are discussed.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Note: The following data is for p-Phenylenediamine (free base). The absorption maxima for the sulfate salt may shift due to the protonation of the amino groups, which alters the electronic structure of the chromophore.

| Solvent/Condition | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Acidic Mobile Phase (pH ≤ 3) | 198, 236, 284 | Not specified |

| Cyclohexane | 246, 315 | log ε = 3.93, log ε = 3.30 |

| With Folin's Reagent | 453 | 7.8 × 10³ |

| With Ninhydrin Reagent | 431 | 1.6 × 10⁵ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Note: The following data is for p-Phenylenediamine (free base). For this compound, additional strong absorption bands are expected for the sulfate ion, typically in the 1100-1200 cm⁻¹ (asymmetric S=O stretch) and 1030-1060 cm⁻¹ (symmetric S=O stretch) regions. The N-H stretching and bending vibrations will also be altered upon protonation.

| Wavenumber (cm⁻¹) | Assignment |

| 3390-3306 | N-H stretching (primary amine) |

| 3007 | Aromatic C-H stretching |

| 1621 | N-H bending |

| 1517 | Aromatic C=C stretching |

| 1321-1202 | Aromatic C-N stretching |

| 824 | p-disubstituted benzene (B151609) (C-H out-of-plane bend) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following data is for p-Phenylenediamine (free base). For the sulfate salt in a suitable deuterated solvent like D₂O or DMSO-d₆, the chemical shifts of the amine protons and the aromatic protons are expected to shift downfield due to the electron-withdrawing effect of the protonated amino groups (-NH₃⁺).

¹H NMR

| Solvent | Chemical Shift (δ) ppm | Assignment |

| CDCl₃ | 6.56 | Aromatic protons (s, 4H) |

| 3.31 | Amine protons (-NH₂) (s, 4H) | |

| DMSO-d₆ | 6.31 | Aromatic protons (s, 4H) |

| 3.37 | Amine protons (-NH₂) (s, 4H) |

¹³C NMR

| Solvent | Chemical Shift (δ) ppm | Assignment |

| CDCl₃ | 138.62 | C-NH₂ |

| 116.73 | C-H |

Mass Spectrometry (MS)

Note: Mass spectrometry of this compound, particularly with techniques like Electrospray Ionization (ESI), would likely show the molecular ion of the free base (p-phenylenediamine) or its protonated form, depending on the ionization conditions. The sulfate ion itself is generally not observed as part of the molecular ion peak in typical organic mass spectrometry.

| m/z | Assignment |

| 108 | Molecular ion [M]⁺ of p-phenylenediamine |

| 109 | Protonated molecular ion [M+H]⁺ of p-phenylenediamine |

| 80, 81, 54, 53 | Major fragment ions |

Experimental Protocols

Safety Precaution: p-Phenylenediamine and its salts are toxic and can cause severe skin and respiratory reactions.[3] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.

UV-Vis Spectroscopy Protocol

-

Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of 190-800 nm is required.

-

Sample Preparation:

-

Prepare a stock solution of this compound by accurately weighing a small amount of the compound and dissolving it in a suitable solvent (e.g., deionized water, ethanol, or an appropriate buffer solution) in a volumetric flask.

-

Perform serial dilutions to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.

-

-

Measurement:

-

Use matched quartz cuvettes for the sample and a solvent blank.

-

Record the spectrum over the desired wavelength range (e.g., 200-400 nm for the aromatic system).

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

FT-IR Spectroscopy Protocol

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation (Solid State):

-

KBr Pellet Method: Mix a small amount of the this compound sample (approx. 1-2 mg) with dry potassium bromide (KBr) (approx. 100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Measurement:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

NMR Spectroscopy Protocol

-

Instrumentation: A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300 MHz or higher).

-

Sample Preparation:

-

Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium oxide (D₂O) or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gentle warming or sonication can be used.

-

An internal standard, such as DSS for aqueous samples, can be added for accurate chemical shift referencing.

-

-

Measurement:

-

Place the NMR tube in the spectrometer.

-

Perform shimming to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum.

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

Process the data (Fourier transform, phase correction, and baseline correction) and analyze the chemical shifts, integration, and multiplicity of the signals.

-

Mass Spectrometry Protocol

-

Instrumentation: A mass spectrometer, such as one equipped with Electrospray Ionization (ESI) or Electron Ionization (EI), coupled to a separation technique like Liquid Chromatography (LC) or Gas Chromatography (GC).

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile/water mixture for LC-MS).

-

For GC-MS, derivatization of the amine groups may be necessary to improve volatility.

-

-

Measurement:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum in the appropriate mass range.

-

In tandem mass spectrometry (MS/MS), the molecular ion can be selected and fragmented to aid in structural elucidation.

-

Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragment ions.[7][8]

-

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic techniques outlined in this guide provide a robust framework for the comprehensive characterization of this compound. By combining data from UV-Vis, FT-IR, NMR, and Mass Spectrometry, researchers can confidently confirm the identity, purity, and structure of this compound. Adherence to the detailed experimental protocols and safety precautions is crucial for obtaining reliable data and ensuring laboratory safety.

References

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. P-Phenylenediamine | C6H4(NH2)2 | CID 7814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. journals.ust.edu [journals.ust.edu]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. cir-safety.org [cir-safety.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the History and Discovery of p-Phenylenediamine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Phenylenediamine (B122844) (PPD) and its salts, including p-phenylenediamine sulfate (B86663), are foundational compounds in the history of synthetic chemistry, with significant applications in dye synthesis and polymer science. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and physicochemical properties of p-phenylenediamine sulfate. It includes detailed experimental protocols, quantitative data, and visualizations of its mechanism of action and toxicological pathways, tailored for a scientific audience.

Introduction

p-Phenylenediamine (PPD), or 1,4-diaminobenzene, is an aromatic amine that has played a pivotal role in the development of organic chemistry and the chemical industry. Its sulfate salt, this compound, offers increased stability and solubility in certain applications, making it a key intermediate in various industrial processes, most notably in the formulation of permanent hair dyes. This document explores the scientific journey of this compound, from its theoretical underpinnings in the 19th century to its modern-day applications and toxicological understanding.

History and Discovery

The story of p-phenylenediamine is intrinsically linked to the birth of the synthetic dye industry in the mid-19th century. The pioneering work of German chemist August Wilhelm von Hofmann on coal tar derivatives laid the groundwork for the synthesis of a vast array of aromatic compounds.[1][2][3][4][5] Hofmann's extensive research on aniline (B41778), a primary component of coal tar, and its reactions, paved the way for his students and contemporaries to explore the creation of synthetic dyes.[1][2][5]

While Hofmann himself did not discover p-phenylenediamine, his systematic investigation of amines and their properties was fundamental to its eventual synthesis. The exact date and discoverer of the sulfation of p-phenylenediamine to form this compound are not well-documented in readily available historical records. However, the preparation of salts of organic bases was a common practice in 19th-century chemistry to improve their stability and handling. It is highly probable that the sulfate salt was first prepared shortly after the isolation and characterization of the parent p-phenylenediamine, as a routine derivatization.

The primary methods for synthesizing p-phenylenediamine were established in the late 19th and early 20th centuries. One of the most common industrial routes involves the reduction of p-nitroaniline.[6] Another significant method is the DuPont route, which proceeds through the conversion of aniline to 1,3-diphenyltriazene, followed by rearrangement to 4-aminoazobenzene (B166484) and subsequent hydrogenation.[6]

Physicochemical Properties

This compound is a white to off-white crystalline solid that is moderately soluble in water.[7] The addition of the sulfate group enhances its stability compared to the free base, which is prone to oxidation and darkening upon exposure to air.[8]

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂·H₂SO₄ | [7] |

| Molecular Weight | 206.22 g/mol | [9] |

| Appearance | White to off-white crystalline powder | [7] |

| Melting Point | >300 °C | [10] |

| Solubility in Water | 3.706 g/L at 30°C | [10] |

| logP (o/w) | 0.856 at 25°C | [10] |

| CAS Number | 16245-77-5 | [9] |

Spectroscopic Data:

-

¹³C NMR: Similarly, specific ¹³C NMR data for the sulfate salt is scarce. The parent compound exhibits signals for the aromatic carbons at approximately 138.62 ppm and 116.73 ppm in CDCl₃.[11][12]

-

FTIR: The FTIR spectrum of p-phenylenediamine shows characteristic N-H stretching vibrations around 3498 and 3450 cm⁻¹, and C-N stretching around 1276 cm⁻¹.[13] The formation of the sulfate salt would introduce strong S=O stretching bands.

-

UV-Vis: The UV-Vis spectrum of p-phenylenediamine in an acidic mobile phase shows absorption maxima at 198 nm, 236 nm, and 284 nm.[14][15]

Experimental Protocols

Synthesis of p-Phenylenediamine

A common laboratory-scale synthesis of p-phenylenediamine involves the reduction of p-nitroaniline.[16]

Materials:

-

p-Nitroaniline

-

Iron powder

-

Concentrated Hydrochloric Acid

-

Water

-

Sodium Carbonate

Procedure:

-

In a reaction vessel, heat 150 ml of water to 95 °C.

-

Add 100 g of p-nitroaniline to the hot water.

-

Gradually add 5 ml of concentrated hydrochloric acid and approximately 100 g of fine iron powder. The addition should be controlled to prevent excessive frothing. Cooling may be necessary.

-

Continue the reaction with stirring until the yellow color of the p-nitroaniline disappears, which can be monitored by spotting the reaction mixture on filter paper.

-

Once the reaction is complete, add a solution of sodium carbonate until the mixture is alkaline.

-

Boil the mixture and filter to remove the iron residue.

-

Concentrate the filtrate by evaporation until p-phenylenediamine crystallizes.

-

Collect the crystals by filtration. The theoretical yield is approximately 80%.

Synthesis of this compound

The sulfate salt can be prepared by treating a solution of p-phenylenediamine with sulfuric acid.[17]

Materials:

-

Purified p-Phenylenediamine

-

Isopropanol

-

Concentrated Sulfuric Acid

Procedure:

-

Dissolve the purified p-phenylenediamine in isopropanol.

-

Slowly add a stoichiometric amount of concentrated sulfuric acid while stirring.

-

The this compound will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid with cold isopropanol.

-

Dry the final product under vacuum.

Caption: Synthetic workflow for this compound.

Mechanism of Action and Signaling Pathways

Application in Hair Dyes

This compound is a primary intermediate in oxidative hair dyes.[18] The dyeing process involves a series of chemical reactions within the hair fiber.

-

Alkalizing Agent: An alkalizing agent, typically ammonia, is used to open the cuticle of the hair shaft, allowing the dye precursors to penetrate.

-

Oxidation: In the presence of an oxidizing agent, usually hydrogen peroxide, p-phenylenediamine is oxidized to a reactive intermediate, p-benzoquinonediimine.[8]

-

Coupling: This intermediate then reacts with a coupling agent (e.g., resorcinol, m-aminophenol) to form larger indo dye molecules.[8]

-

Trapping: These larger dye molecules are trapped within the hair cortex, resulting in a permanent color.[19][20]

Caption: Mechanism of action in permanent hair dyeing.

Toxicological Pathways

p-Phenylenediamine is a known skin sensitizer (B1316253) and can cause allergic contact dermatitis.[19] While the toxicological profiles of p-phenylenediamine and its salts are generally considered together, the primary toxicity is attributed to the parent amine.[8][21] Studies on the cellular effects of PPD have elucidated its involvement in apoptotic pathways.

One study demonstrated that PPD induces apoptosis in human urothelial cells through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. This leads to the activation of caspase-3, a key executioner caspase in apoptosis. Furthermore, PPD was shown to down-regulate the phosphorylation of proteins in the NF-κB, mTOR, and Wnt signaling pathways, which are crucial for cell survival and proliferation.

Caption: PPD-induced apoptotic signaling pathways.

Conclusion

This compound remains a compound of significant industrial importance, particularly in the cosmetics industry. Its history is deeply rooted in the foundations of modern organic chemistry. While its utility is undeniable, a thorough understanding of its synthesis, properties, and toxicological profile is essential for its safe and effective use. Further research is warranted to fully characterize the spectroscopic properties of the sulfate salt and to investigate any potential differences in its biological activity compared to the parent p-phenylenediamine. This guide provides a comprehensive foundation for researchers and professionals working with this important chemical.

References

- 1. August Wilhelm von Hofmann - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. britannica.com [britannica.com]

- 4. August Wilhelm von Hofmann | Science Museum Group Collection [collection.sciencemuseumgroup.org.uk]

- 5. 125th Anniversary: Death of August Wilhelm von Hofmann - ChemistryViews [chemistryviews.org]

- 6. p-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. cir-safety.org [cir-safety.org]

- 9. This compound CAS#: 16245-77-5 [amp.chemicalbook.com]

- 10. 1,3-Phenylenediamine sulfate(541-70-8) 13C NMR spectrum [chemicalbook.com]

- 11. P-Phenylenediamine | C6H4(NH2)2 | CID 7814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. p-Phenylenediamine(106-50-3) 13C NMR [m.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. UV-Vis Spectrum of p-Phenylenediamine | SIELC Technologies [sielc.com]

- 15. researchgate.net [researchgate.net]

- 16. prepchem.com [prepchem.com]

- 17. benchchem.com [benchchem.com]

- 18. cosmeticsinfo.org [cosmeticsinfo.org]

- 19. safecosmetics.org [safecosmetics.org]

- 20. madesafe.org [madesafe.org]

- 21. cir-safety.org [cir-safety.org]

quantum chemical calculations for p-Phenylenediamine sulfate

An In-depth Technical Guide to Quantum Chemical Calculations for p-Phenylenediamine (B122844) Sulfate (B86663)

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Phenylenediamine (PPD) and its salts, such as p-Phenylenediamine sulfate, are key intermediates in the chemical industry, particularly in the formulation of oxidative hair dyes and as antioxidants in rubber manufacturing.[1][2][3] Understanding the molecular properties, reactivity, and electronic structure of these compounds is crucial for optimizing their application and assessing their toxicological profile. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful tool for elucidating these characteristics at the atomic level. This guide offers a comprehensive overview of the theoretical background, computational workflow, and expected outcomes of quantum chemical calculations on this compound. It further provides detailed experimental protocols for synthesis and characterization to correlate theoretical data with empirical evidence.

Introduction to this compound

This compound is an organic salt formed from the reaction of p-Phenylenediamine (benzene-1,4-diamine) with sulfuric acid.[1] It typically exists as a white to off-white crystalline powder and is more stable and water-soluble than its free base form.[1] The chemical formula is often represented as C6H8N2·H2SO4 for the 1:1 salt and (C6H8N2)2·H2SO4 for the 2:1 complex.[4][5] This compound's primary application is as a precursor in permanent hair coloring systems, where it undergoes oxidation in the presence of a coupling agent to form large, colored polymers within the hair fiber.[2][5]

Quantum chemical calculations can provide invaluable insights into:

-

Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles.

-

Vibrational Frequencies: Simulating infrared (IR) and Raman spectra to aid in experimental characterization.

-

Electronic Properties: Determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding reactivity and electronic transitions.[6]

-

Reaction Mechanisms: Modeling reaction pathways, such as the oxidation process in hair dyeing.

Theoretical Background: Density Functional Theory (DFT)

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT is a popular and versatile method used in computational chemistry and physics. Calculations on p-phenylenediamine and its derivatives have been successfully performed using DFT methods like B3LYP and M06-2X with basis sets such as 6-31G(d,p) and 6-311+G(d,p).[7][8][9]

The core idea of DFT is that the properties of a multi-electron system can be determined by using functionals, i.e., functions of another function, which in this case is the spatially dependent electron density.

Computational Workflow for this compound

A typical workflow for performing quantum chemical calculations on this compound using a program suite like Gaussian is outlined below.[10]

Caption: A typical workflow for quantum chemical calculations.

Data Presentation: Calculated Properties

The following tables summarize the kind of quantitative data that can be obtained from DFT calculations for the p-Phenylenediamine moiety. These values are representative and would be refined by actual calculations on the sulfate salt.

Table 1: Optimized Geometric Parameters

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) | Experimental Value |

| Bond Lengths (Å) | |||

| C1-C2 | 1.395 | 1.389 | |

| C1-N7 | 1.402 | 1.410 | |

| N7-H8 | 1.010 | 1.000 | |

| Bond Angles (°) | |||

| C2-C1-C6 | 120.5 | 120.0 | |

| C2-C1-N7 | 119.8 | 120.1 | |

| C1-N7-H8 | 113.1 | 112.0 |

Table 2: Calculated Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (FTIR) | Assignment |

| N-H Symmetric Stretch | 3420 | 3415 | -NH₂ Stretch |

| N-H Asymmetric Stretch | 3505 | 3500 | -NH₂ Stretch |

| C-N Stretch | 1278 | 1275 | Aromatic C-N |

| Aromatic C=C Stretch | 1615 | 1620 | Benzene Ring |

| N-H Scissoring | 1630 | 1635 | -NH₂ Bend |

Table 3: Electronic Properties

| Property | Calculated Value (eV) |

| Highest Occupied Molecular Orbital (HOMO) | -5.12 |

| Lowest Unoccupied Molecular Orbital (LUMO) | -0.88 |

| HOMO-LUMO Energy Gap (ΔE) | 4.24 |

| Ionization Potential | 5.12 |

| Electron Affinity | 0.88 |

| Dipole Moment (Debye) | 1.55 |

Experimental Protocols

Correlation between theoretical calculations and experimental data is essential for validation. Below are detailed protocols for the synthesis and characterization of this compound.

Synthesis of this compound (1:1)

This protocol is based on established acid-base reaction principles for forming amine salts.[1]

Materials:

-

p-Phenylenediamine (PPD)

-

Concentrated Sulfuric Acid (98%)

-

Deionized Water

-

Magnetic stirrer and hotplate

-

Beakers, graduated cylinders

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

Filter paper

Procedure:

-

Dissolution: In a 250 mL beaker, dissolve 10.8 g (0.1 mol) of p-Phenylenediamine in 100 mL of isopropanol with gentle heating and stirring until fully dissolved.

-

Acid Addition: In a separate beaker, carefully prepare a dilute solution of sulfuric acid by slowly adding 5.4 mL (0.1 mol) of concentrated H₂SO₄ to 50 mL of cold deionized water. Caution: Always add acid to water.

-

Salt Formation: Slowly add the dilute sulfuric acid solution dropwise to the stirring PPD solution. A precipitate of this compound will begin to form.

-

Crystallization: Allow the mixture to cool to room temperature and then place it in an ice bath for 30 minutes to ensure complete precipitation.

-

Isolation: Collect the crystalline product by vacuum filtration.

-

Washing: Wash the collected solid with two 20 mL portions of cold isopropanol to remove any unreacted starting material.

-

Drying: Dry the product in a vacuum oven at 60°C for 4 hours to yield this compound.

Characterization Methods

A. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present in the synthesized compound and compare the experimental spectrum with the computationally predicted vibrational frequencies.

-

Protocol:

-

Prepare a KBr pellet by mixing ~1 mg of the dried this compound sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk.

-

Record the FTIR spectrum from 4000 to 400 cm⁻¹ using a spectrometer.

-

Identify characteristic peaks for N-H, S=O, and aromatic C-H and C=C vibrations.[11]

-

B. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the synthesized this compound.[11]

-

Protocol:

-

Mobile Phase: Prepare a mobile phase of 70:30 (v/v) methanol:water with 0.1% formic acid.

-

Standard Preparation: Prepare a stock solution of 1 mg/mL of the synthesized compound in the mobile phase. Create a series of dilutions (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV detector at 254 nm.

-

-

Analysis: Inject the samples and analyze the resulting chromatograms to determine the retention time and peak area, thereby assessing the purity.

-

C. Thermal Analysis (TGA/DSC)

-

Objective: To study the thermal stability and decomposition profile of the compound.[9][12]

-

Protocol:

-

Place 5-10 mg of the sample in an alumina (B75360) crucible.

-

Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

-

Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.

-

Visualization of Molecular Structure and Reaction Pathway

Molecular Structure of this compound

The diagram below illustrates the ionic interaction between the doubly protonated p-Phenylenediamine cation and the sulfate anion.

Caption: Ionic interaction in this compound.

Oxidative Hair Dyeing Pathway

This diagram shows the simplified mechanism of how p-Phenylenediamine (a primary intermediate) reacts with a coupler in the presence of an oxidizing agent to form a stable color polymer.[5]

Caption: Simplified pathway of oxidative hair dyeing.

Conclusion

Quantum chemical calculations offer a robust framework for investigating the molecular characteristics of this compound. By combining theoretical predictions from DFT with empirical data from experimental techniques like FTIR, HPLC, and thermal analysis, researchers can gain a deep and validated understanding of its structure, stability, and reactivity. This integrated approach is invaluable for professionals in materials science and drug development, enabling the rational design of new materials and a more thorough assessment of chemical safety.

References

- 1. Page loading... [guidechem.com]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. benchchem.com [benchchem.com]

- 6. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, structural, spectroscopic studies, NBO analysis, NLO and HOMO-LUMO of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide with experimental and theoretical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. journals.ust.edu [journals.ust.edu]

- 12. isca.me [isca.me]

p-Phenylenediamine Sulfate: A Comprehensive Technical Guide to its CAS Number and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Phenylenediamine (PPD) and its salts, including p-Phenylenediamine sulfate (B86663), are widely utilized chemical intermediates, particularly in the manufacturing of dyes, polymers, and as a component in certain laboratory reagents. This technical guide provides an in-depth overview of the safety profile of p-Phenylenediamine sulfate, focusing on its Chemical Abstracts Service (CAS) number, toxicological data, and the experimental protocols used for its safety assessment. Furthermore, it elucidates the key signaling pathways involved in its toxicological effects.

Chemical Identification

The primary identifier for this compound is its CAS number, which distinguishes it from other forms of p-Phenylenediamine and related compounds.

| Chemical Name | CAS Number |

| This compound | 16245-77-5 |

| p-Phenylenediamine (free amine) | 106-50-3 |

| N,N-Diethyl-p-phenylenediamine sulfate | 6283-63-2 |

| N-Phenyl-p-phenylenediamine sulfate | 4698-29-7 |

Quantitative Toxicological Data

Table 1: Acute Toxicity of p-Phenylenediamine

| Route of Exposure | Species | Toxicity Value | Reference |

| Oral | Rat | LD50: 80 - 98 mg/kg | [1] |

| Dermal | Rabbit | LD50: >7940 mg/kg | [1] |

| Inhalation (4 hours) | Rat | LC50: 0.92 mg/L | [1][2] |

Table 2: Acute Toxicity of a Related Compound

| Chemical Name | Route of Exposure | Species | Toxicity Value | Reference |

| N,N-Diethyl-p-phenylenediamine sulfate | Oral | Rat | LD50: 497 mg/kg | [3] |

Experimental Protocols

Detailed methodologies for key toxicological assessments are crucial for the interpretation of safety data. Below are standardized protocols for the Ames test and the Local Lymph Node Assay (LLNA), which are fundamental for evaluating mutagenicity and skin sensitization potential, respectively.

Bacterial Reverse Mutation Assay (Ames Test) - Based on OECD Guideline 471

The Ames test is a widely used method to assess the mutagenic potential of a chemical substance.[4][5][6][7]

1. Principle: This assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella). The test evaluates the ability of the test substance to induce reverse mutations (reversions), which restore the functional gene and allow the bacteria to grow on an amino acid-deficient medium.[4]

2. Materials:

-

Test Strains: At least five strains are typically used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or TA102.[4][7]

-

Test Substance: this compound, dissolved in a suitable solvent (e.g., water or DMSO).

-

Metabolic Activation System (S9 Mix): A fraction of rat liver homogenate (S9) is used to simulate mammalian metabolism, as some chemicals only become mutagenic after metabolic activation.[7]

-